molecular formula C19H25F3N2O3 B3325773 Atuzaginstat CAS No. 2211981-76-7

Atuzaginstat

Numéro de catalogue: B3325773
Numéro CAS: 2211981-76-7
Poids moléculaire: 386.4 g/mol
Clé InChI: OLIMBXKACVCIMM-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les voies de synthèse détaillées et les conditions réactionnelles d'Atuzaginstat sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation de liaisons chimiques spécifiques et de groupes fonctionnels .

Méthodes de production industrielle : Les méthodes de production industrielle d'this compound impliquent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification et de contrôle de qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Atuzaginstat subit principalement des réactions d'inhibition avec ses protéases cibles. Il ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions physiologiques .

Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse d'this compound comprennent divers solvants organiques, catalyseurs et groupes protecteurs pour faciliter la formation de la structure chimique souhaitée .

Principaux produits formés : Le principal produit formé à partir des réactions impliquant this compound est le complexe d'inhibition avec les protéases cibles, qui empêche les protéases d'exercer leurs effets pathologiques .

Applications de la recherche scientifique

Il a montré un potentiel prometteur dans la réduction de l'activité des gingipaines, qui sont liées à la progression de la maladie d'Alzheimer . De plus, this compound a été étudié pour ses effets sur les maladies parodontales, les maladies cardiovasculaires et la neuro-inflammation .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des gingipaines, qui sont des facteurs de virulence toxiques des protéases produits par Porphyromonas gingivalis . Ces gingipaines se trouvent dans plus de 90 % des cerveaux atteints de la maladie d'Alzheimer . En inhibant les gingipaines, this compound réduit la neuro-inflammation, la production de bêta-amyloïde et la phosphorylation de la tau, qui sont des caractéristiques pathologiques clés de la maladie d'Alzheimer .

Applications De Recherche Scientifique

Alzheimer's Disease Treatment

Mechanism of Action:
Atuzaginstat inhibits gingipains, which are virulence factors of P. gingivalis linked to neurodegenerative processes in AD. By blocking these enzymes, this compound aims to reduce the bacterial load and mitigate the neurotoxic effects associated with P. gingivalis infection.

Clinical Trials:
The most significant clinical investigation of this compound is the Phase 2/3 GAIN trial, which enrolled 643 participants aged 55 to 80 with mild to moderate AD. Key findings include:

  • Cognitive Outcomes: In a subgroup of patients with detectable levels of P. gingivalis DNA in their saliva, treatment with this compound resulted in a 42% to 57% slowing of cognitive decline compared to placebo, as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) .
  • Functional Outcomes: While cognitive benefits were observed, improvements in daily living activities (measured by the Alzheimer’s Disease Cooperative Study Activities of Daily Living scale) were not statistically significant across the study population .
  • Safety Profile: Adverse events were generally mild to moderate, with gastrointestinal issues being the most common. Importantly, no amyloid-related imaging abnormalities (ARIA) were reported, although dose-related liver enzyme elevations were noted .

Target Population Identification:
The GAIN trial highlighted the importance of identifying patients with P. gingivalis infection as a target population for therapy, suggesting that this compound may be particularly beneficial for this subgroup .

Cardiovascular Disease Implications

Recent research has indicated that this compound may also have applications beyond neurodegeneration, particularly in cardiovascular health:

  • Preclinical Studies: Evidence suggests that P. gingivalis is implicated in cardiovascular diseases through mechanisms involving systemic inflammation and lipid deposition. This compound has shown promise in preclinical models for mitigating these effects .
  • Clinical Insights: Data presented at various conferences indicated that treatment with this compound could improve markers associated with cardiovascular health in individuals infected with P. gingivalis, further supporting its potential dual application in both neurological and cardiovascular contexts .

Summary of Clinical Findings

The following table summarizes key findings from the GAIN trial and related studies regarding this compound's efficacy and safety profile:

Study AspectFindings
Cognitive Decline Slowing 42% to 57% reduction in cognitive decline in P. gingivalis-positive subgroup compared to placebo
Functional Improvement No significant improvement in daily living activities across all participants
Adverse Events Mild to moderate; common events included diarrhea and nausea
Liver Enzyme Elevations Dose-related but not clinically significant; resolved upon discontinuation
ARIA Incidence No increase in amyloid-related imaging abnormalities reported

Activité Biologique

Atuzaginstat, also known as COR388, is an investigational small molecule designed to inhibit gingipains, which are toxic proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis). This compound has garnered attention due to its potential implications in treating Alzheimer's disease (AD), particularly in patients with periodontal disease linked to this pathogen. The following sections detail the biological activity of this compound, including its mechanism of action, clinical trial findings, and safety profile.

This compound functions by covalently binding to the active site of lysine gingipains, thereby permanently inactivating these enzymes. This inhibition is crucial as gingipains are implicated in neurotoxicity and inflammation associated with AD. The compound demonstrates high selectivity and potency, with an IC50 value of less than 50 pM, indicating its effectiveness at low concentrations .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : The drug can be administered orally, making it convenient for patients.
  • Brain Penetration : It effectively crosses the blood-brain barrier, allowing it to exert its effects on central nervous system targets.
  • Pharmacokinetic Profile : In clinical studies, doses as low as 25 mg twice daily achieved therapeutic levels in cerebrospinal fluid (CSF) within 0.5 to 1.5 hours post-administration .

Phase 2/3 GAIN Trial

The GAIN trial was a significant study evaluating the efficacy of this compound in patients with mild to moderate AD. The trial enrolled 643 participants who received either this compound (40 mg or 80 mg) or a placebo for 48 weeks. Key findings include:

  • Cognitive Decline : Although the primary endpoints did not show significant improvement across all participants, a subgroup analysis revealed that patients with detectable P. gingivalis DNA in their saliva exhibited a notable slowing of cognitive decline:
    • 57% slowing in the 80 mg group.
    • 42% slowing in the 40 mg group compared to placebo .
  • Functional Outcomes : No significant improvements were observed regarding daily living activities as measured by the Alzheimer’s Disease Cooperative Study Group-Activities of Daily Living (ADCS-ADL) scale .

Safety Profile

This compound was generally well tolerated; however, some treatment-related adverse events were noted:

  • Gastrointestinal Issues : Occurred in approximately 12-16% of participants, including diarrhea and nausea.
  • Liver Enzyme Elevations : Dose-related increases in liver enzymes were observed:
    • 7% on the low dose (40 mg).
    • 15% on the high dose (80 mg).

These elevations were not clinically significant and resolved without long-term effects . Notably, there were no instances of amyloid-related imaging abnormalities (ARIA), which is a common concern with AD treatments .

Data Summary Table

ParameterThis compound (40 mg)This compound (80 mg)Placebo
Cognitive Decline (% Slowing)42%57%N/A
Gastrointestinal Events (%)12-16%12-16%~3%
Liver Enzyme Elevation (%)7%15%2%
ARIA IncidenceNoneNoneNone

Propriétés

IUPAC Name

N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIMBXKACVCIMM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211981-76-7
Record name Atuzaginstat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATUZAGINSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atuzaginstat
Reactant of Route 2
Atuzaginstat
Reactant of Route 3
Atuzaginstat
Reactant of Route 4
Atuzaginstat
Reactant of Route 5
Atuzaginstat
Reactant of Route 6
Reactant of Route 6
Atuzaginstat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.